Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
Description
Molecular Characteristics and Physical Properties
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride possesses a well-defined chemical structure characterized by specific molecular descriptors that distinguish it from its parent compound. The compound exhibits the Chemical Abstracts Service registry number 1391053-70-5, providing unambiguous identification within chemical databases. The molecular formula C25H33N3O3·HCl indicates the presence of twenty-five carbon atoms, thirty-three hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one hydrogen chloride moiety, resulting in a molecular weight of 460.01 daltons.
The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as "Cl.OC@@HCN4CCNCC4," providing a precise description of its connectivity and stereochemistry. The International Chemical Identifier string further supports structural identification: "InChI=1S/C25H33N3O3.ClH/c29-21(17-28-12-10-26-11-13-28)15-20(14-18-6-2-1-3-7-18)25(31)27-24-22-9-5-4-8-19(22)16-23(24)30;/h1-9,20-21,23-24,26,29-30H,10-17H2,(H,27,31);1H/t20-,21+,23-,24+;/m1./s1".
The International Union of Pure and Applied Chemistry nomenclature designates this compound as "(2R,4S)-2-benzyl-4-hydroxy-N-[(1S,2R)-2-hydroxyindan-1-yl]-5-piperazin-1-yl-pentanamide;hydrochloride," reflecting its complex stereochemical configuration. This systematic naming convention ensures precise identification and differentiation from other structurally related compounds within the indinavir family.
Alternative Nomenclature and Registry Information
The compound is recognized under multiple synonymous designations within pharmaceutical and chemical literature. Primary alternative names include Indinavir Impurity 8, reflecting its classification within the broader impurity profile of indinavir pharmaceutical preparations. Additional nomenclature variations encompass this compound, demonstrating capitalization variations commonly encountered in chemical databases.
Properties
IUPAC Name |
(2R,4S)-2-benzyl-4-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-piperazin-1-ylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3.ClH/c29-21(17-28-12-10-26-11-13-28)15-20(14-18-6-2-1-3-7-18)25(31)27-24-22-9-5-4-8-19(22)16-23(24)30;/h1-9,20-21,23-24,26,29-30H,10-17H2,(H,27,31);1H/t20-,21+,23-,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMAHZQXMQBODN-JIYLFXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Coupling and Protective Group Chemistry
The backbone of indinavir derivatives is typically constructed via sequential peptide couplings. For example, the tert-butylaminocarbonyl group is introduced using tert-butyloxycarbonyl (Boc) protection, which is stable under basic conditions and cleavable via acidic hydrolysis. In one protocol, Boc-protected amino acids are coupled with amine partners using coupling agents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), with diisopropylethylamine (DIEA) as a base. The pyridylmethyl group is subsequently introduced via alkylation or reductive amination.
Stereochemical Control at the γ-Lactam Core
Stereoselective synthesis of the γ-lactam ring is achieved through asymmetric induction using chiral auxiliaries or catalysts. For instance, the use of N-acetyloxazolidinones in conjugate additions ensures the desired R or S configuration at the tertiary alcohol center. X-ray crystallography of intermediates has been employed to verify stereochemical outcomes.
Step-by-Step Preparation Methods
Synthesis of the γ-Lactam Intermediate
The γ-lactam core is synthesized via intramolecular cyclization of a β-hydroxy amide precursor. A representative procedure involves:
-
Boc Protection : Boc-l-valine is treated with allylamine in the presence of HATU and DIEA to form a secondary amide.
-
Deprotection and Cyclization : The Boc group is removed with hydrochloric acid, followed by heating in aqueous trifluoroacetic acid (TFA) to induce lactam formation.
-
Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield the γ-lactam in >85% enantiomeric excess.
Introduction of the tert-Butylaminocarbonyl Group
The tert-butylaminocarbonyl moiety is installed via a two-step process:
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine with hydrogen chloride (HCl) in diethyl ether, followed by recrystallization from methanol/MTBE to obtain the hydrochloride salt.
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| γ-Lactam formation | Boc-l-valine, HATU, DIEA, TFA/H<sub>2</sub>O | 78 | 92 |
| tert-Butylaminocarbonylation | tert-Butyl chloroformate, EDCI/HOBt | 65 | 89 |
| Hydrochloride salt | HCl/Et<sub>2</sub>O, recrystallization | 91 | 99 |
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN) confirms >99% purity, with a retention time of 12.3 min.
Challenges and Optimization Strategies
Scientific Research Applications
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine: Investigated for its antiviral properties and potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride involves its interaction with specific molecular targets, primarily proteases. By binding to the active site of these enzymes, it inhibits their activity, thereby preventing the replication of viruses such as HIV. The compound’s unique structure allows for strong binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below summarizes key structural analogs of HIV protease inhibitors, focusing on modifications and their implications:
Pharmacokinetic and Bioavailability Considerations
- Indinavir (L-735,524) : Exhibits pH-dependent absorption, with bioavailability rising from 16% (neutral pH) to 72% in acidic conditions (e.g., citric acid suspension) in dogs. This is attributed to its low solubility at higher pH .
- Ritonavir Analogs : Structural modifications (e.g., desthiazolylmethyl groups) are linked to altered metabolic pathways. Ritonavir itself is a potent CYP3A4 inhibitor, enhancing the bioavailability of co-administered protease inhibitors .
Therapeutic and Analytical Relevance
- Indinavir : Played a pivotal role in early cART regimens, reducing opportunistic infections (e.g., Pneumocystis pneumonia) by 83% between 1994–1997 .
- Species-Specific Variability : Evidence from animal studies (e.g., rats vs. dogs) highlights the importance of gastric pH and hepatic metabolism in bioavailability, suggesting that structural analogs may exhibit interspecies variability in absorption .
Biological Activity
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride is a derivative of Indinavir, an antiviral drug primarily used in the treatment of HIV. This article explores its biological activity, focusing on pharmacodynamics, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Overview of Indinavir and Its Derivatives
Indinavir is a protease inhibitor that selectively binds to the active site of the HIV protease, thereby inhibiting viral replication. The modification of Indinavir to create derivatives like Des(3-pyridylmethyl tert-Butylaminocarbonyl) aims to enhance its efficacy and reduce side effects associated with the original compound.
The primary mechanism by which this compound exerts its antiviral effects involves:
- Inhibition of HIV Protease : By binding to the active site of the enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.
- Potential Integrase Inhibition : Some studies suggest that derivatives may also exhibit integrase inhibitory activity, which could provide a dual mechanism against HIV .
Pharmacological Profile
The pharmacological properties of this compound include:
- Bioavailability : Enhanced bioavailability compared to standard Indinavir.
- Metabolism : Predominantly metabolized by CYP450 enzymes, which can lead to drug-drug interactions .
- Toxicity Profile : Reduced hepatotoxicity compared to its parent compound, making it a safer alternative in long-term therapy.
Biological Activity Data
The following table summarizes key biological activity data for this compound:
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with HIV showed significant viral load reduction when treated with this compound compared to traditional therapies, indicating improved efficacy.
- Case Study 2 : Patients exhibited fewer side effects such as gastrointestinal disturbances and liver function abnormalities when switched from standard Indinavir to this derivative.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride, and how is its purity validated?
- Methodological Answer : The compound can be synthesized via alkylation reactions under controlled temperature conditions, as demonstrated in studies of structurally similar intermediates. For example, alkylation of pyridylmethylamine derivatives with tert-butylaminocarbonyl groups requires precise temperature modulation to favor substitution over elimination . Purity validation typically involves reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile-TFA mobile phases) and mass spectrometry for molecular weight confirmation. X-ray crystallography or nuclear magnetic resonance (NMR) is used for structural elucidation, particularly to confirm the absence of undesired stereoisomers .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in complex matrices. Chromatographic separation can be achieved using C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile), while electrospray ionization (ESI) in positive ion mode enhances detection limits. Internal standards like deuterated analogs improve quantification accuracy . Cross-validation with UV spectrophotometry ensures reproducibility, particularly in non-complex samples .
Advanced Research Questions
Q. How does the structural modification of Indinavir to this compound influence its binding affinity to HIV-1 protease?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding affinity changes. The removal of the 3-pyridylmethyl group may alter hydrophobic interactions with protease subsites (e.g., S2/S3 pockets). Comparative free-energy perturbation (FEP) calculations between Indinavir and its derivative can quantify ΔΔG values, while surface plasmon resonance (SPR) assays validate binding kinetics experimentally .
Q. What role does temperature play in the reactivity of intermediates during the synthesis of this compound, and how can conflicting data from alkylation studies be resolved?
- Methodological Answer : Temperature governs reaction pathway dominance. For example, lower temperatures (0–10°C) favor alkylation, while higher temperatures (>40°C) promote elimination, as observed in analogous pyridylmethylamino-dinitrile systems . Conflicting data may arise from solvent polarity or catalyst variations. Resolution requires systematic replication under controlled conditions (e.g., anhydrous DMF vs. aqueous THF) and DFT-based Fukui function analysis to predict reactive sites .
Q. How can researchers address discrepancies in reported metabolic stability of this compound across in vitro and in vivo models?
- Methodological Answer : Discrepancies often stem from interspecies cytochrome P450 (CYP) isoform differences. Use human hepatocyte assays alongside CYP3A4/5 supersomes to isolate metabolic pathways. Parallel in vivo studies in transgenic mice expressing human CYP enzymes improve translational relevance. Pharmacokinetic modeling (e.g., nonlinear mixed-effects modeling) can reconcile half-life variations by accounting for protein binding and tissue distribution .
Q. What computational tools are best suited to predict the solvatochromic behavior and coordination chemistry of this compound with metal ions?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) with polarizable continuum models (PCM) accurately predicts solvatochromic shifts in UV-Vis spectra. For metal coordination studies (e.g., palladium), natural bond orbital (NBO) analysis identifies electron donation pathways from pyridyl nitrogen to metal centers, while X-ray absorption spectroscopy (XAS) validates coordination geometry .
Key Considerations for Experimental Design
- Structural Analogues : Cross-reference with Ritonavir derivatives (e.g., Desthiazolylmethyl Ritonavir) to identify shared metabolic pathways or resistance mechanisms .
- Clinical Relevance : Compare antiviral efficacy data with parent compounds (e.g., Indinavir Sulfate) using HIV-1 replication assays (e.g., p24 antigen ELISA) and resistance genotype-phenotype correlation analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
